molecular formula C20H16N2 B14675863 (9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine CAS No. 30084-71-0

(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine

Cat. No.: B14675863
CAS No.: 30084-71-0
M. Wt: 284.4 g/mol
InChI Key: TXNVUQSBVIGNHO-YBFXNURJSA-N
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Description

(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine is an organic compound that features a fluorene backbone with an aminophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine typically involves the condensation of 4-aminobenzaldehyde with 2-aminofluorene. The reaction is carried out under acidic or basic conditions to facilitate the formation of the Schiff base. The general reaction scheme is as follows:

    Condensation Reaction:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction can convert the Schiff base back to the primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Fluorene: The parent compound, lacking the aminophenyl substituent.

    4-aminobenzaldehyde: A precursor in the synthesis of the target compound.

    2-aminofluorene: Another precursor used in the synthesis.

Uniqueness

(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine is unique due to its Schiff base structure, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in multiple fields make it a compound of significant interest.

Properties

CAS No.

30084-71-0

Molecular Formula

C20H16N2

Molecular Weight

284.4 g/mol

IUPAC Name

(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine

InChI

InChI=1S/C20H16N2/c21-14-7-5-13(6-8-14)11-19-17-4-2-1-3-16(17)18-10-9-15(22)12-20(18)19/h1-12H,21-22H2/b19-11+

InChI Key

TXNVUQSBVIGNHO-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C\2C(=C1)C3=C(/C2=C/C4=CC=C(C=C4)N)C=C(C=C3)N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=CC4=CC=C(C=C4)N)C=C(C=C3)N

Origin of Product

United States

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